molecular formula C27H32N8O2 B10854968 4-[(6-{4-[(3R)-3-({2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}oxy)pyrrolidin-1-yl]phenyl}pyridazin-3-yl)methyl]morpholine

4-[(6-{4-[(3R)-3-({2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}oxy)pyrrolidin-1-yl]phenyl}pyridazin-3-yl)methyl]morpholine

Cat. No.: B10854968
M. Wt: 500.6 g/mol
InChI Key: PHDAGSZQGNWGFE-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD0095 is a highly selective and potent inhibitor of monocarboxylate transporter 4 (MCT4), which is primarily involved in the export of lactic acid from cells. This compound has shown significant promise in oncology, particularly in reversing lactate-driven immunosuppression in tumors .

Preparation Methods

. The synthetic route typically involves:

Industrial production methods for AZD0095 are designed to ensure high purity and yield. These methods often involve large-scale synthesis using optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

AZD0095 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AZD0095 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

AZD0095 is unique in its high selectivity and potency for MCT4 compared to other similar compounds. Some similar compounds include:

Compared to these compounds, AZD0095 has superior selectivity and potency, making it a more effective option for targeting MCT4 in cancer therapy .

Properties

Molecular Formula

C27H32N8O2

Molecular Weight

500.6 g/mol

IUPAC Name

4-[[6-[4-[(3R)-3-[(2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)oxy]pyrrolidin-1-yl]phenyl]pyridazin-3-yl]methyl]morpholine

InChI

InChI=1S/C27H32N8O2/c1-18-26(19(2)35-27(28-18)29-20(3)32-35)37-24-10-11-34(17-24)23-7-4-21(5-8-23)25-9-6-22(30-31-25)16-33-12-14-36-15-13-33/h4-9,24H,10-17H2,1-3H3/t24-/m1/s1

InChI Key

PHDAGSZQGNWGFE-XMMPIXPASA-N

Isomeric SMILES

CC1=C(C(=NC2=NC(=NN12)C)C)O[C@@H]3CCN(C3)C4=CC=C(C=C4)C5=NN=C(C=C5)CN6CCOCC6

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)C)C)OC3CCN(C3)C4=CC=C(C=C4)C5=NN=C(C=C5)CN6CCOCC6

Origin of Product

United States

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